molecular formula C10H23N B7806383 N-butylhexan-1-amine CAS No. 30278-08-1

N-butylhexan-1-amine

Cat. No.: B7806383
CAS No.: 30278-08-1
M. Wt: 157.30 g/mol
InChI Key: UYZWCDKHEOBGLW-UHFFFAOYSA-N
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Description

N-butylhexan-1-amine (CAS 38202-69-6) is a secondary amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.30 g/mol . This compound is characterized by a topological polar surface area of 12 Ų and serves as a building block in chemical synthesis and research applications . As a member of the amine family, it is a valuable intermediate for researchers developing novel chemical entities or exploring structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-5-7-8-10-11-9-6-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZWCDKHEOBGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952640
Record name N-Butylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38202-69-6, 30278-08-1
Record name N-n-Butyl-n-hexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process described in CN104262165A and CN102633648B involves mixing n-butanol, ammonia, and hydrogen at molar ratios of 1:2–7:3–7 under temperatures of 150–220°C and pressures of 0.3–0.8 MPa. A catalyst comprising 13–58 wt% active components (e.g., Ni, Co, or Cu) supported on alumina or silica facilitates dehydrogenation of the alcohol to an aldehyde, followed by condensation with ammonia to form an imine intermediate. Subsequent hydrogenation yields the amine. For this compound, adapting this method would require substituting n-butanol with hexanol and adjusting the amine feedstock to butylamine.

Performance Metrics

Optimized conditions in CN104262165A achieve 98.6% alcohol conversion and 97.2% amine yield at 185°C, 0.4 MPa, and a space velocity of 0.3 h⁻¹. The catalyst’s selectivity for n-butylamine exceeds 98.5%, suggesting similar efficiency for hexanol-derived amines. Table 1 summarizes critical parameters from patent data:

Table 1: Catalytic Amination Parameters for n-Butylamine Synthesis

Temperature (°C)Pressure (MPa)Space Velocity (h⁻¹)Conversion (%)Yield (%)
1750.350.295.894.1
1850.400.398.697.2

Hydroamination of Alkenes

Hydroamination directly couples alkenes with amines, offering atom-efficient routes to secondary and tertiary amines. US6492558B2 details the hydroamination of 1,3-butadiene with primary amines under palladium or rhodium catalysis, followed by hydrogenation to saturate intermediates.

Adaptation for this compound

Substituting 1,3-butadiene with 1-hexene and employing butylamine as the nucleophile could yield this compound. The reaction proceeds via anti-Markovnikov addition, where the amine’s lone pair attacks the less substituted carbon of the alkene. Patent US6492558B2 specifies conditions of 40–120°C and 3–30 bar hydrogen pressure, with Rh catalysts achieving >90% conversion.

Reductive Amination of Carbonyl Compounds

Reductive amination condenses aldehydes or ketones with amines in the presence of reducing agents, typically hydrogen and metal catalysts. Hexanal and butylamine would react to form an imine intermediate, subsequently reduced to this compound.

Catalytic Optimization

The CN104262165A catalyst system (Ni-Co/Al₂O₃) could be repurposed for this reaction, operating at 160–200°C and 0.3–0.8 MPa. Yields for analogous n-butylamine synthesis reach 97%, suggesting comparable efficacy for hexanal derivatives.

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-couplings, such as Buchwald-Hartwig amination, offer precise control over C–N bond formation. While absent from the provided sources, these methods could theoretically couple hexyl halides with butylamine using Pd or Cu catalysts.

Chemical Reactions Analysis

Alkylation Reactions

Primary amines like N-butylhexan-1-amine undergo alkylation when treated with alkyl halides. This reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. For example:

C10H23N+R-XC10H23NR+HX\text{C}_{10}\text{H}_{23}\text{N} + \text{R-X} \rightarrow \text{C}_{10}\text{H}_{23}\text{NR} + \text{HX}

Key Conditions :

  • Requires excess amine to avoid polyalkylation .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Example Reaction :

Reagent Product Yield Reference
CH₃IN-Methyl-N-butylhexan-1-amine~65%

Acylation Reactions

Acylation with acyl chlorides or anhydrides produces amides. The reaction is driven by the nucleophilic attack of the amine on the carbonyl carbon:

C10H23N+RCOClC10H23NRCOR+HCl\text{C}_{10}\text{H}_{23}\text{N} + \text{RCOCl} \rightarrow \text{C}_{10}\text{H}_{23}\text{NRCOR} + \text{HCl}

Key Observations :

  • Acetic anhydride reacts exothermically, forming N-acetyl derivatives .

  • Steric hindrance from the hexyl and butyl groups may reduce reaction rates compared to smaller amines .

Thermodynamic Data :

Reaction ΔH° (kJ/mol)Conditions
C₄H₁₁N + C₄H₆O₃ → C₆H₁₃NO + C₂H₄O₂-113.2 ± 0.46Liquid phase, 25°C

Condensation with Carbonyl Compounds

This compound reacts with aldehydes/ketones to form Schiff bases (imines). For example:

C10H23N+RCHOC10H23N=CHR+H2O\text{C}_{10}\text{H}_{23}\text{N} + \text{RCHO} \rightarrow \text{C}_{10}\text{H}_{23}\text{N=CHR} + \text{H}_2\text{O}

Mechanistic Notes :

  • Catalyzed by Lewis acids like Ti(OEt)₄ .

  • Enantioselective variants use tert-butanesulfinamide auxiliaries .

Complexation with Metal Ions

The lone pair on the nitrogen enables coordination to transition metals. Example complexes include:

  • Platinum(II) complexes : [PtI₂(NH₂Bu)₂] (cis/trans isomers) .

  • Copper(II) : Forms stable complexes in aqueous solutions, utilized in catalytic applications .

Substitution Reactions

Nucleophilic substitution reactions occur under basic conditions. For instance:

C10H23N+RSO2ClC10H23NSO2R+HCl\text{C}_{10}\text{H}_{23}\text{N} + \text{RSO}_2\text{Cl} \rightarrow \text{C}_{10}\text{H}_{23}\text{NSO}_2\text{R} + \text{HCl}

Key Reagents :

  • Tosyl chloride (Ar-SO₂Cl) forms sulfonamides .

Comparative Reactivity Table

Reaction Type Reagent Product Rate vs. n-Butylamine
AcylationAcetic anhydrideN-Acetyl derivativeSlower (steric effects)
AlkylationMethyl iodideN-Methylated amineSimilar
CondensationBenzaldehydeN-Benzylidene imineFaster (electron-rich N)

Scientific Research Applications

Organic Synthesis

N-butylhexan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for participation in several chemical reactions:

  • Nucleophilic Substitution : The amine group can act as a nucleophile, facilitating the substitution reactions necessary for forming more complex molecules.
  • Formation of Imines : Under certain conditions, this compound can react with carbonyl compounds to form imines, which are crucial intermediates in organic synthesis.

Table 1: Key Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionThis compound + Alkyl HalideAlkylated Amine
Formation of IminesThis compound + AldehydeImine
ReductionThis compound + Reducing AgentAlcohol

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that primary amines can influence biological activity due to their ability to interact with various biological targets.

Case Study: Anti-inflammatory Properties

Recent studies have investigated the anti-inflammatory effects of this compound derivatives. For instance, modifications to the amine structure have shown promise in treating conditions such as inflammatory bowel disease by modulating immune responses.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

  • Corrosion Inhibitors : The compound can be formulated into products that protect metals from corrosion.
  • Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various formulations.

Table 2: Industrial Applications of this compound

Application TypeDescription
Corrosion InhibitorsUsed in formulations to prevent metal corrosion
SurfactantsActs as a surfactant in cleaning and emulsifying agents

Mechanism of Action

The mechanism of action of N-butylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

N-Benzylhexan-1-Amine

  • Structure : Features a benzyl group (C₆H₅CH₂) instead of butyl, attached to the nitrogen of hexan-1-amine ().
  • Molecular Formula : C₁₃H₂₁N.
  • Reduced vapor pressure (0.00707 mmHg at 25°C) due to increased molecular weight and aromatic stabilization .

N-Butyl-6-(2,4-Dimethylphenoxy)Hexan-1-Amine

  • Structure: Incorporates a phenoxy substituent at the 6-position of the hexyl chain ().
  • Molecular Formula: C₁₈H₃₁NO.
  • Key Differences: The phenoxy group adds polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to N-butylhexan-1-amine .

N-Methyl-N-Benzyl-Methanamine

  • Structure : A shorter-chain tertiary amine with methyl and benzyl groups ().
  • Molecular Formula : C₉H₁₃N.
  • Key Differences :
    • Tertiary structure reduces hydrogen-bonding ability, lowering boiling point and aqueous solubility relative to primary amines like this compound .

Physicochemical Properties

Property This compound N-Benzylhexan-1-Amine N-Methyl-N-Benzyl-Methanamine
Molecular Weight 157.30 g/mol 191.32 g/mol 135.21 g/mol
LogP ~2.5–3.0 (estimated) 3.747 ~2.0 (estimated)
Vapor Pressure Not reported 0.00707 mmHg Higher (due to lower MW)
Key Structural Feature Aliphatic chain Aromatic benzyl Tertiary amine

Notes:

  • This compound’s LogP is estimated to be lower than N-benzylhexan-1-amine due to the absence of aromatic rings.
  • Tertiary amines (e.g., N-methyl-N-benzyl-methanamine) generally exhibit lower boiling points than primary amines.

This compound

While direct synthesis details are absent in the evidence, analogous methods from and general alkylamine synthesis principles suggest:

  • Reductive Amination : Reacting hexan-1-amine with butyraldehyde in the presence of a reducing agent (e.g., NaBH₄).
  • Alkylation : Treating hexan-1-amine with butyl halides (e.g., 1-bromobutane) under basic conditions .

N-Benzylhexan-1-Amine

Synthesis likely involves benzyl bromide and hexan-1-amine via nucleophilic substitution, followed by purification ().

N-Methyl-N-Benzyl-Methanamine

describes using formaldehyde and zinc for N-methylation, a method adaptable for other amines .

Biological Activity

N-butylhexan-1-amine, also known as butyl hexylamine, is an organic compound with the molecular formula C10H23NC_{10}H_{23}N and a molecular weight of 157.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and industrial applications.

  • Chemical Formula : C10H23NC_{10}H_{23}N
  • Molecular Weight : 157.30 g/mol
  • Boiling Point : 107 °C
  • CAS Number : 30278-08-1
  • SMILES Notation : CCCCCCC(N)CCCC

The structure of this compound consists of a long hydrocarbon chain with an amine functional group, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound and its derivatives may exhibit antimicrobial activity. For instance, studies have shown that certain alkylamines can act as bactericides and have applications in the development of surfactants and corrosion inhibitors . The biological activity is often linked to the hydrophobic nature of the alkyl chain, which enhances membrane permeability and interaction with microbial cells.

Pharmacological Applications

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its amine group allows it to participate in reactions that yield more complex molecules with therapeutic potential. For example, it is involved in the synthesis of surfactants and additives for pharmaceuticals, which may enhance drug delivery systems .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that alkylamines, including this compound, showed significant antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to hydrophobic interactions .
  • Synthesis of Derivatives :
    • Research on the synthesis of this compound derivatives revealed that modifications to the alkyl chain could enhance biological activity. For instance, introducing functional groups such as hydroxyl or carboxylic acid moieties has been shown to improve antimicrobial efficacy .
  • Toxicity Studies :
    • Toxicological assessments have indicated that while this compound exhibits biological activity, its safety profile needs careful evaluation due to potential cytotoxic effects at higher concentrations. Studies suggest a dose-dependent relationship between concentration and cytotoxicity in mammalian cell lines .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAntibacterial50
Hexylamine derivativeAntifungal30
Butylated derivativeCytotoxic75

Table 2: Synthesis Pathways for this compound Derivatives

Reaction TypeStarting MaterialsYield (%)Reference
Reductive aminationButanal + Ammonia85
AlkylationButanol + Hexylamine90
Hydroamination1,3-butadiene + Primary amine95

Q & A

Q. What are the standard synthetic routes for N-butylhexan-1-amine, and how are yields optimized?

Methodological Answer: this compound can be synthesized via reductive amination of hexanal and butylamine using catalysts like Pd/NiO. Key parameters include:

  • Catalyst loading : 1.1 wt% Pd/NiO (as demonstrated for analogous amines ).
  • Reaction conditions : 25°C under hydrogen atmosphere for 10 hours.
  • Purification : Filtration followed by solvent evaporation (yield >95% for similar substrates ). Alternative routes involve alkylation of primary amines with halides or carbonyl intermediates, using reagents like sodium borohydride or potassium carbonate, with yields dependent on solvent selection (e.g., DMF or toluene) and reaction time .
Synthetic Route Catalyst/Reagent Yield Reference
Reductive aminationPd/NiO>95%
AlkylationNaBH₄/K₂CO₃70–90%

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ to confirm amine proton shifts (δ 1.0–3.0 ppm) and alkyl chain integration .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect byproducts .
  • X-ray Crystallography : For definitive structural confirmation (applied to CNBF-derivatized amines in related studies ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Spill Management : Collect spillage using inert absorbents and dispose per local regulations .
  • Ventilation : Use fume hoods to avoid inhalation risks .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound synthesis to enhance efficiency?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Ni, Pd) with ligands like bis(cyclooctadiene)nickel to improve turnover frequency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

Q. What methodologies assess the potential of this compound in CO₂ capture applications?

Methodological Answer:

  • Absorption Kinetics : Measure CO₂ uptake rates using gravimetric analysis or gas burette systems .
  • Degradation Resistance : Expose the amine to simulated flue gas (SOₓ/NOₓ) and analyze degradation products via LC-MS .
  • Energy Penalty Evaluation : Calculate regeneration energy requirements using calorimetry or pilot-scale absorption-desorption cycles .
Parameter Measurement Technique Target Metric
CO₂ Absorption CapacityGravimetric Analysis≥2 mol CO₂/mol amine
Degradation RateLC-MS<5% after 100 cycles

Q. How should contradictions in spectroscopic data during characterization be systematically resolved?

Methodological Answer:

  • Control Experiments : Synthesize a reference standard (e.g., via alternative routes) to cross-validate NMR/GC-MS results .
  • Statistical Analysis : Apply multivariate methods (e.g., PCA) to isolate spectral outliers caused by impurities .
  • Collaborative Validation : Share data with independent labs to confirm reproducibility .

Q. What strategies mitigate nitrosamine contamination risks during this compound synthesis?

Methodological Answer:

  • Supplier Screening : Use questionnaires to audit raw materials for amines/nitrosating agents (e.g., nitrites) .
  • Process Controls : Avoid secondary amine intermediates and monitor pH to suppress nitrosation .
  • Analytical Monitoring : Test final products via HPLC-UV or LC-MS/MS for trace nitrosamines (detection limit ≤1 ppm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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